5-(4-(Indolin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(4-(Indolin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Indolin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the formation of the indoline core. This can be achieved through the Fischer indole synthesis or by cyclization of tryptamine derivatives. Subsequent steps may include the formation of the pyrimidinyl and oxadiazolyl moieties through controlled reactions such as cyclization, condensation, and substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control. Large-scale reactions would also need to consider safety and environmental regulations, ensuring that byproducts and waste are managed appropriately.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indoline and thiophene rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be applied to the pyrimidinyl and oxadiazolyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Indoline-1-yl derivatives, thiophene-2-yl derivatives.
Reduction: Reduced pyrimidinyl and oxadiazolyl derivatives.
Substitution: Substituted pyrimidinyl and oxadiazolyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple reactive sites make it suitable for various coupling reactions and functional group transformations.
Biology: The biological activity of this compound can be explored for potential therapeutic applications
Medicine: Due to its structural complexity, this compound could be investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for further medicinal research.
Industry: In material science, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its incorporation into polymers or other materials could lead to innovative applications.
Mechanism of Action
The mechanism by which 5-(4-(Indolin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Indole derivatives: These compounds share the indoline core and are known for their biological activities.
Pyrimidinyl derivatives: Compounds containing pyrimidine rings are common in medicinal chemistry.
Oxadiazole derivatives: These compounds are used in various chemical and biological applications.
Uniqueness: 5-(4-(Indolin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to its combination of indoline, pyrimidinyl, and oxadiazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-[4-(2,3-dihydroindol-1-yl)pyrimidin-5-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c1-2-5-14-12(4-1)7-8-23(14)17-13(10-19-11-20-17)18-21-16(22-24-18)15-6-3-9-25-15/h1-6,9-11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNTVCRANUDKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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